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box B-binding factor 2

Cat. No.: B1175257
CAS No.: 146889-13-6
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Description

Box B-binding factor 2, also known as this compound, is a useful research compound. Its molecular formula is C8H7N3O. The purity is usually 95%.
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Properties

CAS No.

146889-13-6

Molecular Formula

C8H7N3O

Synonyms

box B-binding factor 2

Origin of Product

United States

Nomenclature and Classification of Box B Binding Factor 2 Bbf2

Historical Context and Initial Identification of Drosophila Box B-Binding Factor 2 (dBBF2/dCREB-A)

The story of this compound begins in the fruit fly, Drosophila melanogaster. It was first identified as a transcription factor that binds to specific DNA sequences known as "box B" elements, which are found in the enhancers of genes like the alcohol dehydrogenase (Adh) and yolk protein genes. genenames.org This binding activity was shown to be important for the tissue-specific expression of these genes in the fat body. genenames.org The protein was thus named Box B-binding factor-2 (BBF-2). genenames.org

Simultaneously, through efforts to find proteins that bind to the cyclic AMP response element (CRE), a protein named dCREB-A was cloned in Drosophila. oup.comgenecards.org Subsequent research revealed that BBF-2 and dCREB-A were, in fact, the same protein. oup.com This protein was found to be essential for embryonic development in Drosophila, with null mutations leading to late embryonic lethality. oup.comgenecards.org Further studies demonstrated its expression in various embryonic tissues, including the salivary gland, proventriculus, and stomodeum, as well as in the adult brain and reproductive organs, suggesting a wide range of functions. oup.comgenecards.orgnih.gov

Human Homologs: this compound Human Homolog on Chromosome 7 (BBF2H7) and Cyclic AMP-Responsive Element-Binding Protein 3-Like Protein 2 (CREB3L2)

Research into the Drosophila protein paved the way for the identification of its human counterparts. Through homology searches, a human gene was found on chromosome 7 that showed significant similarity to the Drosophila Bbf-2 gene. oup.comgao-lab.org This led to the name This compound human homolog on chromosome 7 (BBF2H7) . oup.comgao-lab.orgresearchgate.net

This protein is also known by another name, Cyclic AMP-responsive element-binding protein 3-like protein 2 (CREB3L2) , which places it within the larger CREB/ATF family of transcription factors. researchgate.netnih.govmaayanlab.cloud The names BBF2H7 and CREB3L2 are used interchangeably in scientific literature to refer to the same protein. genenames.orgresearchgate.net This protein is a key player in the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). oup.comresearchgate.netnih.gov Under ER stress, BBF2H7 is cleaved, and its N-terminal fragment translocates to the nucleus to activate the transcription of target genes. oup.comgenecards.orgresearchgate.net

The gene for CREB3L2 has also been implicated in certain types of cancer, specifically low-grade fibromyxoid sarcoma, due to a chromosomal translocation that fuses it with the FUS gene. nih.govfrontiersin.org

Gene/Protein NameOrganismChromosomal LocationKey Functions
dBBF2 / dCREB-A Drosophila melanogasterNot specifiedEmbryonic development, tissue-specific gene expression
BBF2H7 / CREB3L2 HumanChromosome 7q33Endoplasmic reticulum stress response, chondrogenesis

Classification within the Basic Leucine (B10760876) Zipper (bZIP) Transcription Factor Family

Both the Drosophila BBF-2 and its human homolog, CREB3L2, belong to the basic leucine zipper (bZIP) family of transcription factors . genenames.orgoup.comgenecards.orgresearchgate.net This classification is based on the presence of a highly conserved bZIP domain, which is responsible for both DNA binding and dimerization. nih.govbmbreports.org

The bZIP domain has two distinct structural features:

A basic region : This region is rich in basic amino acids (like arginine and lysine) and is responsible for making specific contacts with the DNA sequence. nih.gov

A leucine zipper : This is a region with a periodic repeat of leucine or other bulky hydrophobic amino acids. nih.gov This structure allows two bZIP proteins to dimerize, forming a "zipper-like" coiled-coil structure, which is a prerequisite for DNA binding. nih.govbmbreports.org

The bZIP domain of CREB3L2 is highly similar to that of other members of the CREB/ATF family. atlasgeneticsoncology.org The leucine zipper motif in CREB3L2 is characterized by a pattern of five leucines and one cysteine. atlasgeneticsoncology.org A notable feature of CREB3L2 and its close relatives is the presence of a transmembrane domain located C-terminal to the bZIP domain, which anchors the protein to the endoplasmic reticulum membrane. oup.comatlasgeneticsoncology.org

Relationship to OASIS Family Proteins (CREB3L1, CREB-H, CREB3, CREB4)

CREB3L2/BBF2H7 is a member of a specific subgroup of bZIP transcription factors known as the OASIS family . oup.comatlasgeneticsoncology.orgesmed.org This family is also referred to as the CREB3 family of transcription factors. genenames.orgmedsci.org Besides CREB3L2, the mammalian OASIS family includes:

CREB3L1 (also known as OASIS)

CREB3L3 (also known as CREB-H)

CREB3L4 (also known as AIbZIP or CREB4)

CREB3 (also known as Luman)

These proteins share a common structural architecture, including the N-terminal transcription activation domain, the bZIP domain, and a C-terminal transmembrane domain that localizes them to the ER. oup.comnih.govresearchgate.net They are all activated by a process called regulated intramembrane proteolysis (RIP) in response to ER stress. genenames.orgoup.com This activation mechanism is also shared with another well-known ER stress transducer, ATF6. oup.commedsci.org

Despite their structural similarities, the members of the OASIS family exhibit distinct tissue expression patterns and regulate different sets of target genes, suggesting they have specialized physiological roles. oup.comesmed.orgmolbiolcell.org For instance, CREB3L1 (OASIS) is important for the differentiation of osteoblasts and astrocytes, while CREB3L3 (CREB-H) is primarily expressed in the liver and regulates the acute phase response. nih.govesmed.orgnih.gov CREB3L2 itself is crucial for chondrogenesis, the process of cartilage formation, by promoting the secretion of cartilage matrix proteins. esmed.orgmolbiolcell.org This functional specificity highlights the diverse roles of this family of transcription factors in maintaining cellular homeostasis and directing developmental processes. nih.govnih.gov

OASIS Family MemberAlternative Name(s)Key Tissue Expression/Function
CREB3L1 OASISOsteoblasts, Astrocytes
CREB3L2 BBF2H7Chondrocytes
CREB3L3 CREB-HLiver
CREB3L4 AIbZIP, CREB4Prostate, Testis
CREB3 LumanUbiquitous

Molecular Architecture and Structural Biology of Box B Binding Factor 2 Proteins

Conservation and Features of the Basic DNA-Binding Domain

The basic DNA-binding domain of BBF2H7 is a hallmark of its identity as a basic leucine (B10760876) zipper (bZIP) transcription factor. researchgate.net This domain is highly conserved among the OASIS (Old Astrocyte Specifically Induced Substance) family of transcription factors, to which BBF2H7 belongs. nih.gov

Key Conservation Features:

High Homology: The bZIP motif of BBF2H7 shares significant amino acid identity with other OASIS family members. For instance, it has 80% identity with OASIS, 60% with CREB-H, 59% with CREB4, and 56% with CREB3. oup.com This high degree of conservation underscores a shared mechanism of DNA recognition and binding among these related proteins. elifesciences.org

Consensus Sequence: The domain contains a highly conserved amino acid sequence, RRKKKEY, which is identically conserved in other transcription factors like CREB, CREM, ATF1, ATF6, and CREBL1. oup.com

DNA Binding: The N-terminal portion of BBF2H7, which contains the bZIP domain, can directly bind to cyclic AMP-responsive element (CRE) sites to activate the transcription of target genes. nih.gov This interaction is a critical step in the cellular response to ER stress. oup.com

The basic region of bZIP proteins is typically unfolded in the absence of DNA but folds into a helical structure upon binding to its specific DNA recognition site. nih.gov This induced-fit mechanism is a common feature of bZIP transcription factors. nih.gov

Table 1: Amino Acid Sequence Identity of BBF2H7 Basic DNA-Binding Domain with OASIS Family Proteins

Protein Amino Acid Identity with BBF2H7
OASIS 80%
CREB-H 60%
CREB4 59%
CREB3 56%

Leucine Zipper Dimerization Motif Characteristics

Adjacent to the basic DNA-binding domain is the leucine zipper (LZ) motif, which mediates the dimerization of BBF2H7. oup.comwikipedia.org This structural feature is essential for the protein's function, as bZIP transcription factors typically bind to DNA as dimers. nih.gov

Characteristics of the Leucine Zipper:

Heptad Repeats: The leucine zipper consists of a periodic repetition of leucine residues at every seventh position, creating a hydrophobic face along one side of an alpha-helix. wikipedia.org

Dimerization: The hydrophobic faces of two leucine zipper motifs from two separate BBF2H7 molecules can interdigitate, forming a stable coiled-coil dimer. nih.govwikipedia.org

Specific Pattern: The leucine zipper motif of BBF2H7 is similar to that found in CREB-H and CREB4, following the pattern L-X₆-C-X₆-L-X₆-L-X₆-L-X₆-L. oup.com It contains six repeats, consisting of five leucines and one cysteine at the second heptad position. oup.com

Homodimerization: Members of the OASIS bZIP transcription factor family, including BBF2H7, can form homodimers. genecards.org They can also form heterodimers with other members of the same family, which can expand the repertoire of recognized DNA sites. nih.govfrontiersin.org

Transmembrane Domain Organization and Significance in BBF2H7

A defining feature of BBF2H7 is its nature as a type-II transmembrane protein that resides in the endoplasmic reticulum. uniprot.orgresearchgate.net This localization is mediated by a single, hydrophobic transmembrane domain.

Organization and Significance:

Alpha-Helical Structure: The transmembrane domain is predicted to be an alpha-helical structure. nih.govoup.com

ER Residency: This domain anchors the BBF2H7 protein to the ER membrane, with its N-terminal bZIP domain facing the cytoplasm and its C-terminal domain within the ER lumen. uniprot.orgnih.gov

Site of Cleavage: The transmembrane domain is of paramount importance for BBF2H7's role as an ER stress transducer. nih.gov In response to ER stress, BBF2H7 undergoes regulated intramembrane proteolysis (RIP). researchgate.netplos.org It is cleaved within or near its transmembrane domain by resident proteases, likely S1P and S2P. genecards.orgnih.gov

Functional Release: This cleavage event liberates two functional fragments:

The N-terminal fragment , containing the bZIP domain, translocates to the nucleus to act as a transcription factor. nih.govplos.org

The C-terminal luminal domain is secreted from the cell and can act as a signaling molecule, for instance, by activating Hedgehog signaling to promote the proliferation of neighboring cells in chondrocytes. plos.orgnih.govilo.org

Table 2: Functional Consequences of Transmembrane Domain Cleavage

Fragment Location After Cleavage Function
N-terminal Cytoplasmic Domain Nucleus Transcriptional activation of target genes (e.g., Sec23a) oup.complos.org

Conformational Dynamics and Structural Plasticity

The structure of BBF2H7, particularly its DNA-binding domain, is not static but exhibits conformational dynamics and plasticity, which are integral to its regulatory function.

Key Aspects of Structural Plasticity:

Disorder-to-Order Transition: In the absence of its target DNA sequence, the basic region of bZIP proteins like BBF2H7 exists in a dynamic equilibrium between unfolded monomers and folded dimers at physiological concentrations. nih.gov

DNA-Induced Folding: The binding of the bZIP domain to its specific DNA duplex stabilizes the coiled-coil dimer and induces the folding of the basic region into a stable, well-ordered alpha-helical structure. nih.gov This induced-fit mechanism ensures high specificity in DNA recognition.

Redox Sensitivity: Some bZIP proteins exhibit sensitivity to the cellular redox state, which can influence their DNA-binding activity. nih.gov While not explicitly detailed for BBF2H7, the presence of a conserved cysteine in the leucine zipper suggests a potential for redox regulation. oup.comnih.gov

This structural plasticity allows for a dynamic regulation of BBF2H7 activity, enabling the cell to mount a rapid and specific response to changing conditions such as the accumulation of unfolded proteins in the ER. researchgate.netnih.gov

Compound and Protein List

NameType
Box B-binding factor 2 (BBF2H7)Protein
CREB3L2Protein
OASISProtein
CREB-HProtein
CREB4Protein
CREB3Protein
CREBProtein
CREMProtein
ATF1Protein
ATF6Protein
CREBL1Protein
Sec23aProtein
Indian hedgehogProtein
Patched-1Protein
S1PProtein (Protease)
S2PProtein (Protease)

Transcriptional Regulatory Mechanisms of Box B Binding Factor 2

DNA Binding Specificity: Cyclic AMP-Responsive Element (CRE) and Box B Element Recognition

Box B-binding factor 2 (BBF-2) is a member of the CREB/ATF (Cyclic AMP-Responsive Element Binding Protein/Activating Transcription Factor) family of basic-leucine zipper (bZIP) transcription factors. nih.govnih.govsdbonline.org It was originally identified in Drosophila as a protein that binds to the Box B element, a fat body-specific enhancer sequence within the alcohol dehydrogenase (Adh) gene promoter. nih.govnih.govoup.com This binding is crucial for the tissue-specific expression of the Adh gene in the fat body, an organ analogous to the mammalian liver. nih.govnih.gov

Research has demonstrated that the binding specificity of BBF-2 is not limited to the Box B element. As a CREB/ATF family member, it also recognizes and binds to the Cyclic AMP-Responsive Element (CRE), a well-characterized DNA sequence (5'-TGACGTCA-3'). nih.govsdbonline.orgoup.com The Drosophila homolog, dATF-2, also binds to CRE half-sites in the promoter of the dPEPCK gene. sdbonline.org

Remarkably, this dual binding capability appears to be an evolutionarily conserved mechanism for tissue-specific gene regulation. nih.gov BBF-2 can bind to Box B-like elements found in the promoters of liver-specific genes in mammals, such as the human Adh and rat tyrosine aminotransferase genes. nih.govnih.gov The human homolog of BBF-2, known as CREB-H (CREB3L1), also specifically binds to both the Box B element and CRE. nih.govoup.com Gel mobility shift assays have confirmed that CREB-H binds specifically to CRE and the Box B element, but not to other common transcription factor binding sites like AP1, C/EBP, and NF-κB elements. nih.gov

Table 1: DNA Binding Elements Recognized by BBF-2 and Its Homologs

Binding ElementConsensus SequenceBinding Protein(s)Associated Gene ContextReference
Box B ElementNot specified in resultsBBF-2, CREB-HDrosophila alcohol dehydrogenase (Adh) fat body-specific enhancer nih.govnih.govoup.com
Cyclic AMP-Responsive Element (CRE)5'-TGACGTCA-3'BBF-2, CREB-H, dATF-2General stress and metabolic gene promoters; dPEPCK promoter nih.govsdbonline.orgoup.com
Box B-like ElementNot specified in resultsBBF-2, CREB-HPromoters of mammalian liver-specific genes (e.g., human Adh, rat tyrosine aminotransferase) nih.govnih.gov
ATF6 ElementNot specified in resultsCREB-HEndoplasmic reticulum stress-responsive genes oup.com

Activation of Target Gene Transcription

BBF-2 and its homologs function as transcriptional activators, directly driving the expression of specific target genes. nih.govsdbonline.org In Drosophila, BBF-2 activates the Adh gene through the Box B element, contributing to its high-level expression in the fat body. nih.govnih.gov Beyond Adh, it also binds to enhancers of yolk protein genes, suggesting a broader role in regulating genes within this tissue. nih.govresearchgate.net

The human homolog CREB-H has been shown to activate transcription from reporters containing the Box B element, CRE, and the ATF6-binding element. oup.com A significant target of CREB-H in the liver is the gene for phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. oup.com This highlights a conserved role in metabolic regulation.

Another human homolog, BBF2H7 (this compound human homolog on chromosome 7; also known as CREB3L2), plays a critical role in the secretory pathway. nih.gov It activates the transcription of Sec23a, a gene encoding a component of the COPII coat complex responsible for protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus. nih.gov This activation leads to an acceleration of cartilage matrix protein secretion during chondrogenesis. nih.gov

Table 2: Selected Target Genes of BBF-2 and Its Homologs

Regulator ProteinTarget GeneFunction of Target Gene ProductBiological ProcessReference
BBF-2 (Drosophila)Alcohol dehydrogenase (Adh)Ethanol metabolismMetabolism nih.govnih.gov
BBF-2 (Drosophila)Yolk protein genesNutrient supply for embryoReproduction nih.govresearchgate.net
dATF-2 (Drosophila)dPEPCKGlyceroneogenesis, fat metabolismMetabolism sdbonline.org
dATF-2 (Drosophila)Immune response genesAntimicrobial defenseImmunity sdbonline.org
CREB-H (Human)Phosphoenolpyruvate carboxykinase (PEPCK)GluconeogenesisHepatic glucose metabolism oup.com
BBF2H7 (Human)Sec23aCOPII vesicle transport from ER to GolgiProtein secretion, chondrogenesis nih.gov

Mechanisms of Transcriptional Activation Domain Function

The ability of BBF-2 and its homologs to activate transcription is mediated by a distinct transcriptional activation domain (TAD). In the human homolog CREB-H, this function has been mapped to the N-terminal 149 amino acids of the protein. nih.gov

A key regulatory feature of some BBF-2 family members, including CREB-H and LZIP (CREB3), is the presence of a putative transmembrane domain. nih.govoup.com In its inactive state, full-length CREB-H is localized to the endoplasmic reticulum membrane. nih.govoup.com This localization is mediated by its transmembrane domain, which effectively sequesters it from the nucleus. nih.gov Activation occurs via proteolytic cleavage, a process that removes the transmembrane domain. oup.com This cleavage event liberates the N-terminal portion of the protein, containing the TAD and DNA-binding domain, allowing it to translocate to the nucleus and activate its target genes. oup.com Deletion of the putative transmembrane domain has been shown to significantly enhance the transcriptional activation of reporter genes, confirming its inhibitory role. nih.gov

Role in Endoplasmic Reticulum (ER) Stress-Induced Gene Expression

The human homolog BBF2H7 (CREB3L2) is a key transducer of the endoplasmic reticulum (ER) stress response, particularly in professional secretory cells like chondrocytes. nih.govnih.gov These cells synthesize vast quantities of extracellular matrix proteins, such as collagen, which imposes a significant load on the ER, causing physiological ER stress. nih.govnih.gov

BBF2H7 is a transmembrane transcription factor that resides in the ER membrane in an inactive state. nih.govnih.gov Its activation in response to ER stress is a critical step in the unfolded protein response (UPR). nih.gov The activation mechanism is thought to resemble that of ATF6, another ER-resident stress sensor. nih.gov Upon ER stress, BBF2H7 is cleaved, and its active N-terminal fragment translocates to the nucleus. oup.comnih.gov

Once in the nucleus, activated BBF2H7 upregulates the expression of genes that help alleviate ER stress by enhancing the capacity of the secretory pathway. nih.govnih.gov A primary target is Sec23a, whose product facilitates the transport of proteins from the ER to the Golgi. nih.gov By increasing the expression of such genes, BBF2H7 helps to efficiently clear the backlog of proteins from the ER, thus promoting cell survival and function under stress. nih.govnih.gov This pathway is essential for normal development, as seen in chondrogenesis, where it is required for the efficient secretion of cartilage matrix proteins. nih.gov The master regulator of chondrogenesis, Sox9, directly controls the transcription of the Bbf2h7 gene, creating a feed-forward loop that couples cell differentiation with the capacity to manage the resulting secretory load. nih.gov

Cellular and Subcellular Dynamics of Box B Binding Factor 2 Activity

Endoplasmic Reticulum Membrane Localization of Full-Length BBF2H7

Under normal physiological conditions, the full-length BBF2H7 protein resides in the membrane of the endoplasmic reticulum. nih.govoup.com It is classified as a type II transmembrane protein, meaning its N-terminal domain, which contains the functional basic leucine (B10760876) zipper (bZIP) domain, faces the cytoplasm, while its C-terminal domain is located within the ER lumen. oup.comnih.govoup.com This specific orientation is critical for its function as an ER stress sensor. The localization of BBF2H7 to the ER membrane has been confirmed through immunofluorescence studies, which show its co-localization with ER-resident proteins like calnexin. nih.gov

Regulated Intramembrane Proteolysis (RIP) and Cleavage by Site-1 Protease (S1P) and Site-2 Protease (S2P)

The activation of BBF2H7 is triggered by the accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress. nih.govnih.gov This stress initiates a process called Regulated Intramembrane Proteolysis (RIP), a conserved mechanism for activating membrane-bound transcription factors. nih.govplos.orgmerckmillipore.com

Upon ER stress, BBF2H7 translocates from the ER to the Golgi apparatus. reactome.orguniprot.org In the Golgi, it undergoes sequential cleavage by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P). nih.govnih.govmerckmillipore.com

S1P Cleavage: S1P, a membrane-anchored serine protease, first cleaves BBF2H7 within its luminal domain. nih.govnih.gov This cleavage occurs at a specific consensus sequence, RxxL (RNLL in mouse BBF2H7). nih.govnih.govmerckmillipore.com This initial cut removes the C-terminal luminal portion of the protein. researchgate.net

S2P Cleavage: The S1P-cleaved intermediate is then recognized by S2P, a zinc metalloprotease, which cleaves the protein within its transmembrane domain. nih.govmerckmillipore.comresearchgate.net Studies have shown that S2P can cut at multiple sites within the membrane, suggesting a variable or multi-step cleavage process. nih.govmerckmillipore.com

This two-step proteolytic cascade is essential for releasing the N-terminal fragment from the membrane. researchgate.netreactome.org

Nuclear Translocation of the Cleaved N-Terminal Domain

The cleavage by S1P and S2P liberates the N-terminal cytoplasmic domain of BBF2H7. nih.govplos.org This released fragment, approximately 60-kDa in size (referred to as p60BBF2H7), contains the bZIP transcription factor domain. nih.gov Freed from its membrane anchor, this active fragment translocates into the nucleus. nih.govnih.gov

Once in the nucleus, the N-terminal fragment of BBF2H7 can directly bind to specific DNA sequences, such as the cyclic AMP-responsive element (CRE) and ER stress-responsive element (ERSE), in the promoter regions of its target genes. nih.gov This binding activates the transcription of genes involved in mitigating ER stress and promoting cell survival. For example, BBF2H7 is known to activate the transcription of Sec23a, a gene encoding a component of the COPII vesicle coat, which is crucial for protein transport from the ER to the Golgi, thereby helping to alleviate protein load in the ER. oup.complos.org

Summary of BBF2H7 Activation and Translocation
ProcessLocationKey MoleculesOutcome
Initial StateEndoplasmic Reticulum MembraneFull-length BBF2H7 (85-kDa)Inactive, sensing ER environment
Proteolytic CleavageGolgi ApparatusS1P, S2PCleavage of luminal and transmembrane domains
Nuclear TranslocationCytoplasm to NucleusN-terminal fragment (p60BBF2H7)Active fragment moves to the nucleus
Transcriptional ActivationNucleusp60BBF2H7, CRE/ERSE sitesActivation of ER stress response genes (e.g., Sec23a)

Post-Translational Regulation of BBF2H7 Stability and Activation

The activity and stability of BBF2H7 are further controlled by post-translational modifications. Under normal, non-stressed conditions, BBF2H7 protein levels are kept low. nih.gov However, during ER stress, the protein is markedly induced, primarily at the translational level. nih.govtandfonline.com

One key regulatory mechanism is N-glycosylation. uniprot.orgbiologists.com Like other members of the CREB3 subfamily, BBF2H7 is subject to N-glycosylation in its luminal domain. uniprot.orgbiologists.com This modification can impact the stability and proteolytic activation of the protein, ensuring it is correctly processed during the ER stress response. biologists.commdpi.com

Furthermore, the stability of BBF2H7 is enhanced during ER stress. researchgate.net While it is rapidly degraded under normal conditions, the onset of ER stress inhibits this degradation, allowing the protein to accumulate and function. researchgate.net This stabilization is crucial for mounting a sustained response to prolonged ER stress.

Ubiquitin-Proteasome Pathway Involvement in Protein Degradation

The rapid turnover of BBF2H7 under normal conditions is mediated by the ubiquitin-proteasome pathway. researchgate.netscientificlabs.com This pathway is a major cellular system for controlled protein degradation, where proteins are tagged with ubiquitin molecules for destruction by the proteasome complex. thermofisher.comembopress.orgnih.gov

BBF2H7 interacts with the ER-associated E3 ubiquitin ligase HRD1 (also known as SYVN1). uniprot.orgresearchgate.net HRD1 ubiquitinates BBF2H7, specifically through 'Lys-48'-linked ubiquitination, which targets the protein for degradation by the proteasome. uniprot.orgresearchgate.net This process effectively keeps BBF2H7 levels in check when the cell is not under stress.

Upon the onset of ER stress, the interaction between BBF2H7 and HRD1 is inhibited. researchgate.net The E3 ligase dissociates from BBF2H7, ubiquitination ceases, and the protein is stabilized. uniprot.orgresearchgate.net This release from degradation allows BBF2H7 to accumulate, translocate to the Golgi for cleavage, and initiate the transcriptional program to combat ER stress. uniprot.orgresearchgate.net The use of proteasome inhibitors like MG132 has been shown to cause the accumulation of BBF2H7, confirming the role of this pathway in its degradation. nih.gov

Regulation of BBF2H7 Stability
ConditionInteraction with HRD1 (E3 Ligase)Ubiquitination StatusBBF2H7 Protein LevelResult
Normal (No ER Stress)Active InteractionUbiquitinatedLowRapid degradation via proteasome
ER StressDissociationNot UbiquitinatedHighStabilization and activation

Physiological and Developmental Roles of Box B Binding Factor 2

Critical Role in Chondrogenesis and Cartilage Development (BBF2H7/CREB3L2)

BBF2H7/CREB3L2 is indispensable for chondrogenesis, the process of cartilage formation. researchgate.netnih.gov It is highly expressed in chondrocytes, the primary cells in cartilage, particularly in resting and proliferating zones during development. nih.govresearchgate.net The master regulator of chondrogenesis, Sox9, directly activates the transcription of BBF2H7. researchgate.netnih.gov This activation initiates a signaling cascade that is essential for the production and secretion of the extensive extracellular matrix (ECM) that characterizes cartilage. researchgate.netnih.gov

Mice lacking BBF2H7 exhibit severe chondrodysplasia, a condition of abnormal cartilage development, leading to death shortly after birth due to an underdeveloped chest cavity. researchgate.netnih.gov The cartilage in these mice shows a disorganized structure and a significant reduction in ECM proteins. researchgate.netnih.gov This is because proliferating chondrocytes in these animals have an abnormally expanded ER, where cartilage matrix proteins like type II collagen and cartilage oligomeric matrix protein (COMP) accumulate, indicating a failure in their secretion. researchgate.netnih.gov

Furthermore, BBF2H7 has a dual function in cartilage development. While its N-terminal fragment promotes the secretion of cartilage matrix proteins, the C-terminal fragment is secreted and acts as a signaling molecule to promote the proliferation of neighboring chondrocytes by activating Hedgehog signaling. esmed.orgnih.gov This dual mechanism allows for the coordinated regulation of both differentiation and proliferation in developing cartilage. esmed.orgesmed.orgnih.gov

Activation of Extracellular Matrix Protein Secretion (e.g., SEC23A)

A primary function of the activated N-terminal fragment of BBF2H7 is to stimulate the transcription of genes involved in the secretory pathway. nih.govnih.gov A key target gene is SEC23A, which encodes a component of the Coat Protein Complex II (COPII). researchgate.netnih.gov COPII-coated vesicles are essential for transporting newly synthesized proteins from the ER to the Golgi apparatus for further processing and eventual secretion. nih.govbiorxiv.orgyoutube.com

By binding to a specific sequence in the promoter region of the Sec23a gene, BBF2H7 increases the production of the Sec23A protein. researchgate.netnih.gov This, in turn, enhances the capacity of the ER-to-Golgi transport system, facilitating the efficient secretion of large ECM proteins like procollagen. nih.govnih.gov Studies have shown that introducing Sec23a into BBF2H7-deficient chondrocytes restores the impaired transport and secretion of cartilage matrix proteins. researchgate.netnih.gov This highlights the critical role of the BBF2H7-Sec23a pathway in enabling chondrocytes to manage the high demand for ECM protein production and secretion. researchgate.netnih.gov

Table 1: Key Research Findings on BBF2H7/CREB3L2 Function

Function Key Target Genes/Pathways Cell/Tissue Type Observed Effect of Activation References
Chondrogenesis Sox9 (upstream regulator), SEC23A, Hedgehog signaling Chondrocytes Promotes cartilage matrix protein secretion and chondrocyte proliferation. esmed.orgresearchgate.netresearchgate.netnih.govnih.gov
ECM Secretion SEC23A (COPII component) Chondrocytes, Fibroblasts Enhances ER-to-Golgi transport of large proteins like collagen. researchgate.netnih.govresearchgate.net
ER Stress Response ATF5, MCL1 Chondrocytes, Neurons Suppresses ER stress-induced apoptosis. nih.govnih.gov
Osteogenesis OASIS/CREB3L1 Osteoblasts Involved in bone formation and differentiation. esmed.org

Contribution to ER Homeostasis and Cellular Adaptation to ER Stress

BBF2H7 is a key transducer of the endoplasmic reticulum (ER) stress response, also known as the unfolded protein response (UPR). nih.govnih.govbbwpublisher.com The ER is responsible for the proper folding and modification of secreted and membrane proteins. nih.gov When this process is overwhelmed by a high demand for protein synthesis or other cellular stresses, unfolded proteins accumulate, triggering the UPR. nih.govnih.gov

BBF2H7 is activated under these conditions. nih.govuniprot.org Under normal conditions, it is an ER-resident protein that is rapidly degraded. uniprot.org However, upon ER stress, BBF2H7 is stabilized and cleaved, allowing its N-terminal domain to move to the nucleus and activate target genes. nih.govuniprot.org This response helps the cell adapt by enhancing its protein-folding and secretory capacity. nih.govjensenlab.org

In addition to promoting protein secretion, BBF2H7 also plays a crucial role in cell survival during ER stress. nih.govnih.gov It suppresses apoptosis (programmed cell death) by activating the transcription of anti-apoptotic factors such as Activating Transcription Factor 5 (ATF5) and Myeloid Cell Leukemia 1 (MCL1). nih.gov This protective function is particularly important in professional secretory cells like chondrocytes, which synthesize vast quantities of ECM proteins and are therefore under constant physiological ER stress. nih.gov

Role in Bone Formation and Osteogenesis (BBF2H7/CREB3L2)

While extensively studied in cartilage, BBF2H7/CREB3L2 also participates in bone formation (osteogenesis). It belongs to a family of transcription factors that includes OASIS (CREB3L1), which is known to be preferentially expressed in osteoblasts, the cells responsible for bone formation. esmed.org These factors share structural and functional similarities, suggesting coordinated roles in skeletal development.

The high demand for the synthesis and secretion of type I collagen, the main component of the bone matrix, places significant stress on the ER of osteoblasts. Similar to its role in chondrocytes, BBF2H7 activation in osteoblasts is thought to be crucial for managing this secretory load and maintaining cellular homeostasis, thereby supporting efficient bone formation.

Tissue-Specific Expression and Developmental Control (e.g., Drosophila fat body)

The expression of BBF2H7/CREB3L2 is tissue-specific, with high levels found in placenta, lung, spleen, and intestine, and lower levels in tissues like the heart and brain. uniprot.org Its expression is tightly regulated during development. For instance, in developing cartilage, it is specifically expressed in resting and proliferating chondrocytes but not in hypertrophic chondrocytes. researchgate.net

Table 2: Mentioned Compounds

Compound Name Abbreviation/Alias
Box B-binding factor 2 BBF2H7
Cyclic AMP-responsive element-binding protein 3-like protein 2 CREB3L2
Sec23 Homolog A, COPII Coat Complex Component SEC23A
Activating transcription factor 5 ATF5
SRY-Box Transcription Factor 9 Sox9
Type II collagen Col2
Cartilage oligomeric matrix protein COMP
Myeloid cell leukemia 1 MCL1
Old astrocyte specifically induced substance OASIS
Cyclic AMP-responsive element-binding protein 3-like protein 1 CREB3L1

Pathological Implications of Box B Binding Factor 2 Dysfunction Molecular and Mechanistic Aspects

Molecular Basis of Chondrodysplasia in Bbf2h7-deficient Models

Deficiency in Bbf2h7 leads to severe skeletal defects, specifically chondrodysplasia, as demonstrated in mouse models. Bbf2h7-deficient mice are characterized by severe dwarfism and die shortly after birth from respiratory failure due to an immature chest cavity researchgate.netnih.govnih.gov. The underlying molecular basis of this pathology is rooted in the critical role of BBF2H7 in chondrocyte function, particularly in managing the high secretory load of extracellular matrix (ECM) proteins.

Proliferating chondrocytes are responsible for synthesizing and secreting large quantities of ECM proteins, such as type II collagen (Col2) and aggrecan. This high synthetic activity imposes significant physiological stress on the ER. BBF2H7 is highly expressed in these cells and functions as a key transducer of this ER stress researchgate.netnih.gov.

Key Molecular Mechanisms:

Impaired ECM Protein Secretion: In Bbf2h7-deficient chondrocytes, there is a significant impairment in the transport of ECM proteins from the ER to the Golgi apparatus. This leads to the accumulation and aggregation of proteins like Col2 and cartilage oligomeric matrix protein (COMP) within abnormally expanded ER cisternae researchgate.netnih.gov.

Downregulation of Sec23a: BBF2H7 directly regulates the transcription of Sec23a, a gene encoding a core component of the coat protein complex II (COPII) vesicles, which are essential for ER-to-Golgi transport researchgate.netnih.gov. BBF2H7's N-terminal fragment, released upon ER stress-induced cleavage, binds to a CRE-like sequence in the Sec23a promoter to activate its transcription researchgate.netnih.gov. The absence of BBF2H7 leads to reduced Sec23a levels, crippling the secretory pathway researchgate.netnih.gov. Restoring Sec23a expression in Bbf2h7-deficient chondrocytes can rescue the protein secretion defect researchgate.netnih.gov.

Transcriptional Regulation by Sox9: The expression of Bbf2h7 in chondrocytes is under the direct control of Sox9, a master transcription factor for chondrogenesis nih.gov. Sox9 binds to the Bbf2h7 promoter, establishing a critical regulatory axis (Sox9-BBF2H7-Sec23a) for cartilage development nih.gov.

Suppression of Apoptosis: Beyond its role in protein secretion, BBF2H7 also protects chondrocytes from ER stress-induced apoptosis. It achieves this by activating the transcription of Activating Transcription Factor 5 (ATF5), which in turn upregulates the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1), a member of the BCL-2 family nih.govresearchgate.net. The absence of this BBF2H7-ATF5-MCL1 pathway leads to increased apoptosis in the cartilage of Bbf2h7-deficient mice nih.govresearchgate.net.

The culmination of these molecular defects—disrupted protein secretion, disorganized chondrocyte columns, and increased cell death—results in the severe chondrodysplasia observed in Bbf2h7-deficient models researchgate.netnih.gov.

FeatureWild-Type ChondrocytesBbf2h7-deficient Chondrocytes
ER Morphology NormalAbnormally expanded, containing aggregated proteins
ECM Secretion Efficient transport of Col2, COMPImpaired secretion, intracellular accumulation
Sec23a Expression NormalSignificantly reduced
Apoptosis Rate Basal levelIncreased ER stress-induced apoptosis
Cartilage Structure Organized columnar structureDisorganized, reduced hypertrophic zone

Genomic Rearrangements: FUS-BBF2H7 Gene Fusions in Sarcoma

In the context of oncology, BBF2H7 is a key player in the pathogenesis of low-grade fibromyxoid sarcoma (LGFMS), a rare soft tissue tumor. The characteristic genomic aberration in LGFMS is a chromosomal translocation, t(7;16)(q33;p11), which results in the fusion of the FUS (Fused in Sarcoma) gene on chromosome 16 with the BBF2H7 (also known as CREB3L2) gene on chromosome 7 nih.govoup.comnih.gov.

The resulting FUS-BBF2H7 chimeric transcript encodes a fusion protein that functions as an aberrant transcription factor nih.govoup.com.

Structure and Function of the FUS-BBF2H7 Fusion Protein:

FUS Component: The N-terminal region of the FUS protein, which contains a potent transactivation domain, is retained in the chimera nih.govoup.com.

BBF2H7 Component: The C-terminal portion of BBF2H7, which includes the basic leucine (B10760876) zipper (bZIP) domain for DNA binding and dimerization, is fused to the FUS N-terminus nih.govoup.com. The transmembrane domain of BBF2H7 is lost nih.govscilit.com.

This fusion creates a pathogenic protein that combines the strong transcriptional activation properties of FUS with the DNA-binding specificity of BBF2H7. Unlike the native BBF2H7 protein, which requires ER stress-induced cleavage to become an active nuclear transcription factor, the FUS-BBF2H7 oncoprotein is constitutively active and localized to the nucleus, where it is thought to drive oncogenesis by dysregulating the expression of BBF2H7 target genes. The FUS-BBF2H7 gene fusion is a highly specific molecular marker for LGFMS and is used as a valuable tool for its differential diagnosis nih.gov.

GeneChromosomal LocationRole in Fusion Protein
FUS 16p11Provides N-terminal transactivation domain
BBF2H7 (CREB3L2) 7q33Provides C-terminal DNA-binding (bZIP) domain

Molecular Mechanisms of Suppressing ER Stress-Induced Cell Death (BBF2H7)

BBF2H7 is a pivotal component of the unfolded protein response (UPR), a set of signaling pathways activated by ER stress. A key function of BBF2H7 is to mitigate the cytotoxic effects of prolonged or excessive ER stress, thereby promoting cell survival nih.govnih.gov.

BBF2H7 is an ER-resident transmembrane protein that is kept at low levels under basal conditions through degradation. Upon ER stress, its stability increases, and it undergoes regulated intramembrane proteolysis by site-1 and site-2 proteases (S1P/S2P) nih.govesmed.org. This cleavage releases its N-terminal cytoplasmic domain, which contains a bZIP transcription factor module nih.govnih.gov. This active fragment then translocates to the nucleus and binds to cAMP response elements (CRE) in the promoters of its target genes nih.govnih.gov.

Anti-Apoptotic Pathways Activated by BBF2H7:

The ATF5-MCL1 Axis: In growth plate chondrocytes, BBF2H7 directly activates the transcription of ATF5 (Activating Transcription Factor 5) nih.govresearchgate.net. ATF5, in turn, induces the expression of Mcl1 (Myeloid Cell Leukemia 1), a potent anti-apoptotic member of the BCL-2 protein family nih.govresearchgate.net. This BBF2H7-ATF5-MCL1 pathway specifically counteracts ER stress-induced apoptosis, without affecting other apoptotic stimuli nih.gov. This mechanism is crucial for the survival of professional secretory cells like chondrocytes that must manage high levels of physiological ER stress nih.gov.

Neuronal Protection: In neuronal cells, BBF2H7 is also induced in response to ER stress, such as that occurring during brain ischemia nih.gov. Overexpression of BBF2H7 in neuroblastoma cell lines has been shown to protect them from ER stress-induced cell death, whereas its knockdown sensitizes them to it nih.govnih.gov. This suggests a broader role for BBF2H7 in protecting cells from the pathological consequences of ER stress nih.gov.

ConditionBBF2H7 ActivityDownstream EffectorsCellular Outcome
Basal (No Stress) Low (degraded)-Homeostasis
ER Stress Stabilized and cleavedATF5, MCL1Suppression of apoptosis, cell survival
ER Stress (BBF2H7 deficient) Absent↓ ATF5, ↓ MCL1Increased apoptosis

Pathogenic Involvement in Specific Cell Line Responses (e.g., Neuroblastoma)

The role of BBF2H7 extends to the pathology of specific cancers, such as neuroblastoma. In the human neuroblastoma cell line SK-N-SH, the level of BBF2H7 expression directly modulates the cellular response to ER stress-inducing agents like thapsigargin (B1683126) nih.gov.

Overexpression and Protection: When BBF2H7 is overexpressed in these cells, it confers significant protection against ER stress-induced cell death nih.gov. This protective effect is observed through reduced morphological changes associated with apoptosis, such as cell shrinkage and the formation of apoptotic bodies nih.gov.

Knockdown and Sensitization: Conversely, reducing BBF2H7 expression using small interfering RNA (siRNA) makes neuroblastoma cells more susceptible to apoptosis triggered by ER stress nih.gov.

These findings highlight that BBF2H7 can function as a pro-survival factor in cancer cells, helping them to withstand the stressful conditions often found within the tumor microenvironment, which include hypoxia and nutrient deprivation—both potent inducers of ER stress.

Furthermore, the C-terminal luminal domain of BBF2H7, which is also generated during its cleavage, can be secreted extracellularly esmed.orgesmed.org. This secreted fragment has been shown to promote cell proliferation by activating Hedgehog (Hh) signaling in neighboring cells esmed.orgesmed.org. The Hedgehog pathway is known to be a driver of tumorigenesis in several cancers, including neuroblastoma. Therefore, BBF2H7 dysfunction may contribute to neuroblastoma pathogenesis through two distinct mechanisms: the N-terminus promoting cell survival under stress and the C-terminus promoting proliferation via paracrine signaling esmed.org.

Advanced Methodological Approaches in Box B Binding Factor 2 Research

Generation and Characterization of Genetic Knockout Models (e.g., Bbf2h7-null mice)

The generation of knockout animal models has been fundamental to understanding the in vivo functions of BBF2H7. The development of Bbf2h7-deficient (Bbf2h7-/-) mice has provided critical insights into its essential role during embryonic development.

Generation of Bbf2h7-/- Mice: The targeted disruption of the Bbf2h7 gene in mice has been successfully achieved. This typically involves the replacement of a critical exon of the Bbf2h7 gene with a neomycin resistance cassette via homologous recombination in embryonic stem (ES) cells. These modified ES cells are then used to generate chimeric mice, which are subsequently bred to produce homozygous knockout animals.

Characterization of the Knockout Phenotype: Bbf2h7-/- mice exhibit a severe phenotype, characterized by perinatal lethality due to an immature chest cavity, leading to suffocation shortly after birth nih.gov. The most prominent defect observed in these mice is severe chondrodysplasia, a disorder of cartilage and bone development nih.govnih.gov.

Key phenotypic characteristics of Bbf2h7-/- mice include:

Short limbs and a protruding tongue nih.gov.

A disorganized columnar structure in the proliferating zone of cartilage nih.gov.

A reduction in the size of the hypertrophic zone of cartilage nih.gov.

A significant decrease in extracellular matrix (ECM) proteins nih.gov.

Microscopic examination of the chondrocytes from Bbf2h7-/- mice reveals an abnormally expanded rough ER, where ECM proteins such as type II collagen and cartilage oligomeric matrix protein accumulate nih.govnih.gov. This indicates a critical role for BBF2H7 in the secretory pathway of chondrocytes. Furthermore, studies have shown that the number of proliferating chondrocytes is decreased in the cartilage of these knockout mice, and there is an increase in apoptosis, as demonstrated by TUNEL staining nih.govnih.gov.

Phenotypic Characteristics of Bbf2h7-null Mice
CharacteristicObservation in Bbf2h7-/- MiceReference
ViabilityPerinatal lethality nih.gov
Skeletal DevelopmentSevere chondrodysplasia, short limbs nih.govnih.gov
Cartilage HistologyDisorganized columnar structure, reduced hypertrophic zone nih.gov
Extracellular MatrixSignificant reduction in ECM proteins nih.gov
Cellular Phenotype (Chondrocytes)Expanded rough ER, accumulation of ECM proteins, decreased proliferation, increased apoptosis nih.govnih.govnih.gov

Molecular Cloning and Gene Expression Analysis (e.g., RT-PCR, qRT-PCR)

Molecular cloning techniques have been instrumental in isolating and characterizing the cDNA of BBF2H7. This has allowed for in-depth studies of its structure and function. The BBF2H7 gene encodes a transmembrane basic leucine (B10760876) zipper (bZIP) transcription factor belonging to the CREB/ATF family nih.govnih.gov.

Gene expression analysis using Reverse Transcription PCR (RT-PCR) and quantitative Real-Time PCR (qRT-PCR) has been vital in determining the tissue distribution of BBF2H7 and identifying its downstream target genes.

Expression Pattern of BBF2H7: RT-PCR analysis has shown that BBF2H7 mRNA is widely expressed in various adult mouse tissues nih.gov. It is particularly highly expressed in proliferating chondrocytes during the development of long bones nih.govnih.gov.

Identification of Target Genes: qRT-PCR has been a key tool in validating the downstream targets of BBF2H7. In chondrocytes, BBF2H7 has been shown to regulate the expression of genes involved in the secretory pathway and apoptosis. For instance, the expression of Sec23a, which encodes a component of the coat protein complex II (COPII) responsible for protein transport from the ER to the Golgi, is significantly reduced in Bbf2h7-/- chondrocytes nih.gov.

Furthermore, qRT-PCR analyses have revealed that the expression of Atf5 (activating transcription factor 5) and its downstream target Mcl1 (myeloid cell leukemia sequence 1), an anti-apoptotic protein, is downregulated in Bbf2h7-/- mesenchymal cells during micromass culture nih.gov. This highlights the role of BBF2H7 in an anti-apoptotic pathway.

Downstream Targets of BBF2H7 Identified by Gene Expression Analysis
Target GeneFunctionEffect of BBF2H7 KnockoutReference
Sec23aER-to-Golgi protein transport (COPII component)Decreased expression nih.gov
Atf5Anti-apoptotic transcription factorDecreased expression nih.gov
Mcl1Anti-apoptotic B-cell leukemia/lymphoma 2 family proteinDecreased expression nih.gov

DNA-Protein Binding Assays: Electrophoretic Mobility Shift Assay (EMSA) and Chromatin Immunoprecipitation (ChIP)

To understand how BBF2H7 functions as a transcription factor, it is crucial to identify the specific DNA sequences it binds to. EMSA and ChIP are two powerful techniques used for this purpose.

Electrophoretic Mobility Shift Assay (EMSA): EMSA, or gel shift assay, is an in vitro technique used to detect protein-DNA interactions. While specific EMSA studies detailing the direct binding of BBF2H7 to its target promoters are not extensively documented in publicly available research, this method would be highly applicable. The principle involves incubating a purified, activated N-terminal fragment of BBF2H7 with a labeled DNA probe containing a putative binding site. If BBF2H7 binds to the probe, the mobility of the complex through a non-denaturing polyacrylamide gel will be retarded compared to the free probe. This would allow for the confirmation of direct binding and the characterization of the binding affinity.

Chromatin Immunoprecipitation (ChIP): ChIP is an in vivo technique that allows for the identification of genomic regions bound by a specific protein within the cell. A study has successfully used a ChIP assay to demonstrate that BBF2H7 directly binds to the promoter of the Atf5 gene in chondrocytes nih.gov. In this study, chondrocytes overexpressing the N-terminus of BBF2H7 were treated with a cross-linking agent to fix protein-DNA complexes. The chromatin was then sheared, and an antibody specific to BBF2H7 was used to immunoprecipitate the protein-DNA complexes. Subsequent PCR amplification of the Atf5 promoter region containing a cyclic AMP-responsive element (CRE) sequence confirmed the direct binding of BBF2H7 to this site nih.gov.

Protein-Protein Interaction Methodologies (e.g., Yeast Two-Hybrid, Co-immunoprecipitation)

Understanding the proteins that interact with BBF2H7 is essential for elucidating its role in cellular signaling pathways.

Yeast Two-Hybrid (Y2H): The Y2H system is a genetic method used to screen for protein-protein interactions. In this system, the BBF2H7 protein (or a specific domain) would be fused to the DNA-binding domain of a transcription factor (the "bait"). This would then be screened against a library of proteins fused to the activation domain of the transcription factor (the "prey"). An interaction between the bait and prey would reconstitute the transcription factor, leading to the expression of a reporter gene. While specific large-scale Y2H screens for BBF2H7 are not widely reported, this technique would be invaluable for identifying novel interacting partners.

Co-immunoprecipitation (Co-IP): Co-IP is a technique used to identify and validate protein-protein interactions in vivo. In this method, a specific antibody is used to pull down a protein of interest (e.g., BBF2H7) from a cell lysate. Any proteins that are bound to the target protein will also be pulled down. These interacting proteins can then be identified by Western blotting or mass spectrometry. Although detailed Co-IP studies for BBF2H7 are not extensively available, this method would be crucial for confirming interactions suggested by other techniques and for identifying components of the BBF2H7 signaling complex within the cell. For example, Co-IP could be used to investigate whether BBF2H7 forms homodimers or heterodimers with other bZIP transcription factors.

Reporter Gene Assays for Transcriptional Activity Assessment

Reporter gene assays are a cornerstone for studying the transcriptional activity of factors like BBF2H7. These assays typically involve linking a promoter of interest to a reporter gene, such as luciferase or β-galactosidase.

A study investigating the regulation of Atf5 by BBF2H7 utilized a luciferase reporter assay nih.gov. A 4.0-kb fragment of the Atf5 promoter was cloned upstream of a luciferase gene. This construct was then transfected into Bbf2h7-/- chondrocytes. The results showed a dramatic reduction in luciferase activity compared to wild-type cells. Importantly, co-transfection with a vector expressing the N-terminus of BBF2H7 significantly induced reporter activity nih.gov. Furthermore, mutation of the CRE sequence within the Atf5 promoter markedly reduced the reporter activity, confirming that BBF2H7's transcriptional activation of Atf5 is mediated through this specific DNA element nih.gov.

Cellular and Subcellular Localization Studies (e.g., Immunofluorescence)

Determining the cellular and subcellular localization of BBF2H7 is key to understanding its function as an ER stress transducer.

Immunofluorescence is a technique that uses antibodies labeled with fluorescent dyes to visualize the location of a specific protein within a cell. Studies have shown that under normal conditions, BBF2H7 is localized to the ER membrane nih.govnih.gov. In response to ER stress, it is cleaved, and the N-terminal fragment, which contains the bZIP domain, translocates to the nucleus to act as a transcription factor nih.gov. While detailed immunofluorescence images specifically for BBF2H7 are not abundant in the literature, this technique would be essential for visualizing this dynamic process of translocation from the ER to the nucleus upon the induction of ER stress.

Molecular Dynamics Simulations and Structural Modeling for DNA-Binding

Molecular dynamics (MD) simulations and structural modeling are computational techniques that can provide atomic-level insights into the interaction between a protein and DNA.

While specific MD simulation studies for the DNA-binding domain of BBF2H7 are not currently available in the public domain, this approach would be highly valuable. Such simulations could predict the conformational changes that occur in both the BBF2H7 bZIP domain and the target DNA upon binding. By modeling the interactions between specific amino acid residues and DNA bases, it would be possible to understand the structural basis for binding specificity and to predict the effects of mutations in either the protein or the DNA on this interaction. This would complement experimental data from techniques like EMSA and ChIP by providing a dynamic and detailed picture of the molecular recognition process.

Proteomic Techniques for Post-Translational Modification and Stability Analysis

The study of Box B-binding factor 2, a protein implicated in transcriptional regulation, necessitates a deep understanding of its post-translational modifications (PTMs) and stability, as these factors critically influence its function. Advanced proteomic techniques, particularly those centered around mass spectrometry (MS), have become indispensable tools for elucidating the complex regulatory landscape of this protein. These methods allow for the precise identification and quantification of various PTMs, as well as the assessment of protein turnover and stability.

Mass Spectrometry-Based PTM Identification

Mass spectrometry is a cornerstone technique for identifying a wide array of PTMs on this compound. nih.govnih.govbiorxiv.orgresearchgate.net The general workflow involves the enzymatic digestion of the protein into smaller peptides, followed by their separation using liquid chromatography and subsequent analysis by MS. High-resolution mass spectrometers can detect the mass shifts introduced by different PTMs, enabling their identification.

Phosphorylation Analysis: Phosphorylation is a key regulatory PTM. To identify phosphorylation sites on this compound, phosphopeptide enrichment strategies are often employed prior to MS analysis. Techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) are used to selectively capture phosphorylated peptides from a complex mixture. Subsequent analysis by tandem mass spectrometry (MS/MS) can pinpoint the exact location of the phosphate (B84403) group on the peptide sequence. While specific phosphorylation sites for a protein explicitly named "this compound" are not detailed in the provided search results, studies on other transcription factors like B-Myb and c-JUN have successfully identified multiple phosphorylation sites and their roles in regulating transcriptional activity and DNA binding. researchgate.netmdpi.com

Ubiquitination Analysis: Ubiquitination plays a crucial role in protein stability and degradation. nih.govmdpi.comacs.orgfrontiersin.org Identifying ubiquitination sites on this compound involves the enrichment of ubiquitinated peptides, often by using antibodies that recognize the di-glycine remnant left on a lysine (B10760008) residue after tryptic digestion of a ubiquitinated protein. MS/MS analysis of these enriched peptides can then identify the specific lysine residues that are ubiquitinated. This approach has been instrumental in understanding the regulation of other transcription factors, such as Nrf2, where ubiquitination by the Keap1-CUL3-Roc1 ligase complex targets it for degradation. nih.gov

The table below summarizes common PTMs and the methodologies used for their detection in protein studies.

Post-Translational ModificationMass Shift (Da)Common Analytical Approach
Phosphorylation+79.9663Phosphopeptide enrichment (TiO2, IMAC) followed by LC-MS/MS
Ubiquitination (di-glycine remnant)+114.0429Immunoaffinity purification of di-glycine remnant-containing peptides followed by LC-MS/MS
Acetylation+42.0106Immunoaffinity purification with anti-acetyllysine antibodies followed by LC-MS/MS
Methylation (mono-, di-, tri-)+14.0157, +28.0313, +42.0470LC-MS/MS, often without specific enrichment

This table is interactive. You can sort the columns by clicking on the headers.

Protein Stability and Turnover Analysis

Understanding the stability of this compound is crucial for comprehending its regulatory dynamics. Proteomic techniques offer powerful ways to measure protein turnover rates.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling strategy used to determine protein turnover. In a typical experiment, cells are grown in media containing "heavy" (e.g., ¹³C- or ¹⁵N-labeled) and "light" (standard) amino acids. By switching the media and monitoring the incorporation of the heavy or light amino acids into this compound over time using MS, its synthesis and degradation rates can be calculated.

Pulse-Chase Analysis: This is another method to study protein stability. Cells are first "pulsed" with a labeled amino acid for a short period, and then "chased" with an excess of unlabeled amino acids. The amount of labeled this compound is then monitored over time by techniques like immunoprecipitation followed by mass spectrometry or Western blotting. A decrease in the labeled protein over time indicates its degradation rate.

The following table outlines common experimental approaches to assess protein stability.

TechniquePrincipleTypical Readout
SILAC Metabolic labeling with stable isotopes to differentiate between "old" and "new" protein populations.Mass spectrometry-based quantification of heavy vs. light peptide ratios over time.
Pulse-Chase Labeling of proteins with a radioactive or stable isotope for a short period, followed by a chase with unlabeled precursors.Autoradiography, mass spectrometry, or Western blotting to measure the decrease in labeled protein over time.
Cycloheximide Chase Inhibition of protein synthesis with cycloheximide, followed by monitoring the disappearance of the protein of interest.Western blotting to quantify the remaining protein at different time points.

This table is interactive. You can sort the columns by clicking on the headers.

Detailed Research Findings

While specific proteomic studies on a protein explicitly named "this compound" are not available in the provided search results, research on related protein families provides insights into the types of findings that can be expected from such analyses. For instance, proteomic analysis of the T-box transcription factor TBX2 identified several interaction partners, including members of the NuRD chromatin remodeling complex, suggesting a mechanism for its transcriptional repression activity. nih.govresearchgate.net Similarly, proteomic studies of eIF2B, a guanine (B1146940) nucleotide exchange factor, have identified multiple phosphorylation sites within its subunits and elucidated their roles in regulating its activity and interaction with its substrate, eIF2. acs.orgembopress.org

Future proteomic investigations focused specifically on this compound would likely reveal a complex interplay of various PTMs that fine-tune its activity, localization, and stability. Identifying the specific kinases, ubiquitin ligases, and other modifying enzymes that act on this compound will be a critical next step in understanding its biological function.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.